molecular formula C22H24N2O4 B11306154 6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306154
M. Wt: 380.4 g/mol
InChI Key: FQFQWSZAZVBBEF-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached via a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine in the presence of a base like potassium carbonate.

    Final Coupling: The final step involves coupling the furan and pyrrolidine-substituted intermediates with the chromene core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, which can be oxidized to a furanone using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Alkyl halides in the presence of potassium carbonate in acetonitrile.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: N-alkylated pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the chromene core suggests possible antioxidant activity, while the furan and pyrrolidine moieties may confer additional biological activities such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chromene core could interact with aromatic amino acids in the active site of enzymes, while the furan and pyrrolidine moieties could form additional interactions with other residues.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a chromene core, such as coumarins, are known for their diverse biological activities, including anticoagulant and anticancer properties.

    Furan Derivatives: Compounds containing a furan ring, such as furanocoumarins, are known for their phototoxic and antimicrobial activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine alkaloids, are known for their neuroprotective and anti-inflammatory properties.

Uniqueness

What sets 6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer a combination of biological activities that are not present in simpler compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

6-ethyl-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-2-15-7-8-19-16(12-15)18(25)13-21(28-19)22(26)23-14-17(20-6-5-11-27-20)24-9-3-4-10-24/h5-8,11-13,17H,2-4,9-10,14H2,1H3,(H,23,26)

InChI Key

FQFQWSZAZVBBEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

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